molecular formula C16H14O2 B8165033 1-(Benzyloxy)-2-ethynyl-4-methoxybenzene

1-(Benzyloxy)-2-ethynyl-4-methoxybenzene

Cat. No.: B8165033
M. Wt: 238.28 g/mol
InChI Key: SKKAIFSLSDIXAP-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-2-ethynyl-4-methoxybenzene is a substituted aromatic compound featuring a benzyloxy group at the 1-position, an ethynyl (acetylene) group at the 2-position, and a methoxy group at the 4-position. This structure combines electron-donating (methoxy) and π-conjugated (ethynyl) moieties, making it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and pharmaceutical precursor development. Its ethynyl group enables participation in Sonogashira or Huisgen cycloaddition reactions, suggesting utility in constructing complex molecules like stilbenoids or bioactive analogs .

Properties

IUPAC Name

2-ethynyl-4-methoxy-1-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O2/c1-3-14-11-15(17-2)9-10-16(14)18-12-13-7-5-4-6-8-13/h1,4-11H,12H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKKAIFSLSDIXAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OCC2=CC=CC=C2)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-2-ethynyl-4-methoxybenzene typically involves multiple steps, starting with the preparation of the benzene ring with the desired substituents. One common method involves the protection of the hydroxyl group on a phenol derivative using a benzyl group, followed by the introduction of the ethynyl group through a Sonogashira coupling reaction. The methoxy group can be introduced via methylation using methyl iodide in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Sonogashira coupling and efficient purification techniques such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-2-ethynyl-4-methoxybenzene undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The ethynyl group can be reduced to an ethyl group.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base.

Major Products:

    Oxidation: Formation of benzaldehyde derivatives.

    Reduction: Formation of 1-(benzyloxy)-2-ethyl-4-methoxybenzene.

    Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

1-(Benzyloxy)-2-ethynyl-4-methoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-2-ethynyl-4-methoxybenzene depends on its interaction with molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the benzyloxy and methoxy groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The table below compares 1-(Benzyloxy)-2-ethynyl-4-methoxybenzene with structurally related compounds, emphasizing substituent positions, molecular weights, and key properties:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Melting Point (°C) Key Features/Applications
1-(Benzyloxy)-2-ethynyl-4-methoxybenzene 1-BnO, 2-C≡CH, 4-OMe C₁₆H₁₄O₂ 238.29 Not reported Ethynyl reactivity for coupling
1-(Benzyloxy)-4-bromo-2-methoxybenzene 1-BnO, 4-Br, 2-OMe C₁₄H₁₃BrO₂ 293.16 Not reported Halogen for cross-coupling
1-Butyl-4-[(4-methoxyphenyl)ethynyl]benzene 4-C≡C(Ph-4-OMe), 1-nBu C₁₉H₂₀O 264.37 Not reported Extended conjugation for materials
1-(Benzyloxy)-4-ethynylbenzene 1-BnO, 4-C≡CH C₁₅H₁₂O 208.26 260 Simpler structure, high melting
1-(2-(Benzyloxy)-5-bromo-4-methoxyphenyl)ethanone 2-BnO, 5-Br, 4-OMe, 1-COCH₃ C₁₆H₁₅BrO₃ 335.20 Not reported Bioactive precursor

Notes:

  • Substituent Effects : The ethynyl group in 1-(Benzyloxy)-2-ethynyl-4-methoxybenzene enhances reactivity in click chemistry compared to bromo or methyl groups in analogs like 1-(Benzyloxy)-4-bromo-2-methoxybenzene .
  • Thermal Stability : The high melting point (260°C) of 1-(Benzyloxy)-4-ethynylbenzene suggests that ethynyl-substituted benzyloxy compounds may exhibit robust thermal stability, a trait likely shared by the target compound.

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